molecular formula C22H20BrNO B2523726 2-(3,5-dimethyl-1-pyridiniumyl)-1-(9H-2-fluorenyl)-1-ethanone bromide CAS No. 466684-64-0

2-(3,5-dimethyl-1-pyridiniumyl)-1-(9H-2-fluorenyl)-1-ethanone bromide

Cat. No.: B2523726
CAS No.: 466684-64-0
M. Wt: 394.312
InChI Key: QYMNYPKGWJATBU-UHFFFAOYSA-M
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Description

2-(3,5-dimethyl-1-pyridiniumyl)-1-(9H-2-fluorenyl)-1-ethanone bromide is a synthetic organic compound that features a pyridinium ring and a fluorenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1-pyridiniumyl)-1-(9H-2-fluorenyl)-1-ethanone bromide typically involves the following steps:

    Formation of the Pyridinium Ring: The pyridinium ring can be synthesized through a series of reactions starting from pyridine derivatives.

    Attachment of the Fluorenyl Group: The fluorenyl group is introduced via a Friedel-Crafts acylation reaction, where fluorenone reacts with an appropriate acylating agent.

    Quaternization: The final step involves the quaternization of the pyridinium nitrogen with a bromide source to form the bromide salt.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the fluorenyl group.

    Reduction: Reduction reactions can occur at the pyridinium ring, converting it to a dihydropyridine derivative.

    Substitution: Nucleophilic substitution reactions can take place at the bromide site.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction can produce dihydropyridine compounds.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of materials with specific properties, such as conductive polymers or dyes.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1-pyridiniumyl)-1-(9H-2-fluorenyl)-1-ethanone bromide involves its interaction with molecular targets such as enzymes or receptors. The pyridinium ring may interact with nucleophilic sites, while the fluorenyl group can participate in π-π interactions with aromatic residues.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-dimethyl-1-pyridiniumyl)-1-(9H-2-fluorenyl)-1-ethanone chloride
  • 2-(3,5-dimethyl-1-pyridiniumyl)-1-(9H-2-fluorenyl)-1-ethanone iodide

Uniqueness

The uniqueness of 2-(3,5-dimethyl-1-pyridiniumyl)-1-(9H-2-fluorenyl)-1-ethanone bromide lies in its specific combination of the pyridinium and fluorenyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(3,5-dimethylpyridin-1-ium-1-yl)-1-(9H-fluoren-2-yl)ethanone;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20NO.BrH/c1-15-9-16(2)13-23(12-15)14-22(24)18-7-8-21-19(11-18)10-17-5-3-4-6-20(17)21;/h3-9,11-13H,10,14H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYMNYPKGWJATBU-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C[N+](=C1)CC(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C3)C.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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